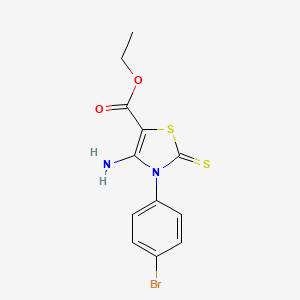

Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 57037-05-5) is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 4-bromophenyl group at position 3, an amino group at position 4, a thioxo (sulfur) moiety at position 2, and an ethyl ester at position 4. Its molecular formula is C₁₂H₁₁BrN₂O₂S₂, with a molecular weight of 359.26 g/mol . Predicted properties include a density of 1.72 g/cm³, a boiling point of 475°C, and a pKa of -0.49, indicating weak acidity. The compound is classified as an irritant, necessitating careful handling .

Synthesis of this compound likely follows methods analogous to related thiazoles, such as solvent-free fusion of acetoacetic ester, 4-bromobenzaldehyde, and thiourea, as described for similar tetrahydropyrimidine derivatives . Structural confirmation employs techniques like NMR, IR, and X-ray crystallography, commonly used for such heterocycles .

Properties

IUPAC Name |

ethyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-5-3-7(13)4-6-8/h3-6H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCHXSWSDGHNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzaldehyde with thiourea to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves esterification with ethyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. Research indicates that compounds with thiazole moieties exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study published in Pharmaceutical Research, derivatives of thiazoles were synthesized and tested against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3). The results showed that certain thiazole derivatives demonstrated strong selectivity and induced apoptosis in cancer cells, with IC50 values indicating potent activity .

Antimicrobial Properties

Thiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has shown promise in this area as well.

Case Study: Antibacterial Activity

A study highlighted the synthesis of phenylthiazole derivatives, which exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the thiazole ring enhanced the antibacterial efficacy of these compounds .

Carbonic Anhydrase Inhibition

Carbonic anhydrases are enzymes that play critical roles in various physiological processes. Thiazole derivatives have been explored for their potential as carbonic anhydrase inhibitors.

Research Findings

A series of thiazole derivatives were synthesized and evaluated for their inhibitory activity against carbonic anhydrase III (CA-III). Among them, ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate demonstrated notable inhibition, suggesting its potential use in treating conditions related to carbonic anhydrase dysregulation .

Neuroprotective Effects

Recent studies have suggested that thiazoles may also exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Study: Neuroprotective Activity

In a picrotoxin-induced convulsion model, several thiazole derivatives were tested for their anticonvulsant effectiveness. Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate showed promising results in reducing seizure activity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromophenyl and thioxo groups enhances its binding affinity and specificity, making it a potent bioactive molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of 1,3-thiazole-5-carboxylates with variations in substituents influencing physicochemical and biological properties. Key analogues include:

Crystallographic and Spectroscopic Characterization

- X-ray Crystallography: Analogues like ethyl 4-amino-3-benzoylamino-2-thioxo-thiazole-5-carboxylate have confirmed planar thiazole rings and hydrogen-bonding networks via SHELX software .

- Spectroscopy : NMR (¹H and ¹³C) and IR spectra consistently show signals for ester carbonyls (~1700 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), and thiourea-derived N-H bonds (~3200 cm⁻¹) .

Biological Activity

Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a CAS number of 57037-05-5. Its structure features a thiazole ring, which is known for conferring various pharmacological effects. The presence of the bromophenyl group is significant for enhancing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 57037-05-5 |

| Molecular Weight | 329.25 g/mol |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit potent antimicrobial properties. Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has shown effectiveness against various bacterial strains:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

In one study, the compound demonstrated minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 μg/mL against these bacterial strains, indicating strong antibacterial activity .

Anticancer Potential

Thiazole derivatives are also recognized for their anticancer properties. Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has been evaluated for cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Human glioblastoma U251 | <10 |

| Human melanoma WM793 | <10 |

| Jurkat cells | <15 |

The structure–activity relationship (SAR) studies suggest that the presence of both the thiazole ring and specific substituents on the phenyl group are crucial for enhancing cytotoxic activity .

The mechanism by which ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate exerts its biological effects is believed to involve:

- Inhibition of key enzymes : The compound has shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Induction of apoptosis : Studies indicate that it may promote programmed cell death in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that derivatives with similar structures exhibited MIC values as low as 1.56 μg/mL against E. coli and S. aureus, highlighting the potential of thiazoles in treating infections .

- Anticancer Activity : In vitro tests demonstrated that compounds structurally related to ethyl 4-amino-3-(4-bromophenyl)-2-thioxo exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- SAR Analysis : Detailed SAR studies have indicated that modifications in the phenyl ring can significantly alter the potency of thiazole derivatives against different biological targets .

Q & A

What are the optimal synthetic routes for Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate?

Answer:

The synthesis typically involves multi-step pathways, including cyclization and functional group modifications. For example, analogous thiazole derivatives are synthesized via Hantzsch thiazole formation, where thiourea intermediates react with α-halo carbonyl compounds under reflux in ethanol . Monitoring reaction progress using thin-layer chromatography (TLC) ensures purity and completion. Yields can vary (68–73%) depending on substituent reactivity and purification methods (e.g., recrystallization from methanol or ethanol) .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm aromatic protons, methyl/methylene groups, and carbamate/thiocarbonyl functionalities. For example, aromatic protons in the 4-bromophenyl group appear as doublets in the δ 7.2–7.6 ppm range .

- Mass Spectrometry (MS): High-resolution MS (EI or ESI) identifies molecular ion peaks (e.g., m/z 344.97 for CHBrNOS) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Bands at ~1700 cm (C=O stretch) and ~1250 cm (C=S) validate key functional groups .

How can researchers resolve contradictions in reported biological activities of this compound?

Answer:

Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer effects) often arise from assay conditions (e.g., cell lines, concentrations) or structural analogs. To address this:

- Perform dose-response studies across multiple cell lines.

- Compare substituent effects (e.g., bromophenyl vs. nitrophenyl groups) using SAR analysis .

- Validate target interactions via enzymatic assays (e.g., kinase inhibition) or molecular docking .

What crystallographic methods are suitable for determining the compound’s structure?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and SHELXS (for structure solution) is standard. Key steps:

- Collect high-resolution data (<1.0 Å) to resolve sulfur and bromine atoms.

- Analyze dihedral angles between aromatic rings (e.g., 46.5° between bromophenyl and thiazole planes) to confirm stereoelectronic effects .

- Use Olex2 or Mercury for visualization and validation .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

- Functional Group Modifications: Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess bioactivity shifts .

- Bioisosteric Replacement: Substitute the thioxo group with oxo or selenoxo to evaluate stability and target binding .

- Pharmacophore Modeling: Use tools like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding at the 4-amino group) .

What are common synthetic impurities, and how can they be mitigated?

Answer:

- Byproducts: Unreacted α-halo esters or thiourea intermediates.

- Mitigation: Optimize reaction stoichiometry (1:1 molar ratio of reagents) and use gradient column chromatography (silica gel, hexane/ethyl acetate) for purification .

- Purity Validation: Combine HPLC (≥95% purity) with elemental analysis (C, H, N within ±0.4% of theoretical) .

How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Glide to simulate binding to kinases or enzymes. For example, the 4-bromophenyl group may occupy hydrophobic pockets in kinase ATP-binding sites .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

- ADMET Prediction: SwissADME or pkCSM evaluates bioavailability and toxicity risks (e.g., CYP450 inhibition) .

What are the stability and storage requirements for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.